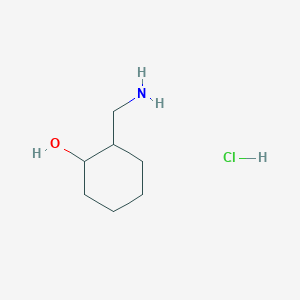

2-Aminomethylcyclohexanol hydrochloride

説明

BenchChem offers high-quality 2-Aminomethylcyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethylcyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H16ClNO |

|---|---|

分子量 |

165.66 g/mol |

IUPAC名 |

2-(aminomethyl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H |

InChIキー |

UVYXWKUCIQHOCP-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(C1)CN)O.Cl |

製品の起源 |

United States |

Comprehensive Technical Guide on 2-Aminomethylcyclohexanol Hydrochloride: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Aminomethylcyclohexanol hydrochloride is a highly versatile, bifunctional cyclic amino alcohol utilized extensively as a building block in advanced organic synthesis and medicinal chemistry. The presence of both a primary amine and a secondary hydroxyl group on a conformationally restricted cyclohexane ring provides a unique scaffold for orthogonal functionalization and stereospecific cyclization. This whitepaper details its physicochemical properties, reactivity profiles, and field-proven protocols for its application in drug discovery, particularly in the synthesis of Rho-associated protein kinase (ROCK) inhibitors.

Physicochemical Properties & Stereochemistry

Understanding the baseline properties of 2-aminomethylcyclohexanol hydrochloride is critical for predicting its behavior in solution and its partitioning during extraction. The compound is typically handled as a hydrochloride salt to prevent oxidative degradation and minimize the hygroscopic nature of the free amine[1].

Quantitative Physicochemical Data

Table 1: Key Physicochemical Properties of 2-Aminomethylcyclohexanol Hydrochloride

| Property | Value |

| Chemical Name | 2-(Aminomethyl)cyclohexanol hydrochloride |

| CAS Registry Numbers | 478841-81-5 (General); 24947-68-0 (cis-isomer)[1]; 28250-37-5 (cis-isomer)[2] |

| Molecular Formula | C₇H₁₆ClNO (or C₇H₁₅NO·HCl)[1] |

| Molecular Weight | 165.66 g/mol [1] |

| Physical State | Solid (Crystalline powder) |

| Predicted pKa | ~15.11 (hydroxyl)[2]; ~9.5–10.5 (protonated amine) |

| Solubility | Highly soluble in water and methanol; insoluble in non-polar organics |

Stereochemical Implications

The cyclohexane backbone enforces strict conformational rules. In the cis-isomer (e.g., 1R, 2S), the functional groups occupy axial-equatorial (a,e) positions, placing the amine and hydroxyl groups in close spatial proximity. This geometric arrangement accelerates intramolecular cyclization reactions, such as the formation of hexahydrobenzoxazole derivatives. Conversely, the trans-isomer (1R, 2R) adopts a diequatorial (e,e) conformation, which is thermodynamically more stable but alters the kinetics of N-to-O acyl migrations and cyclizations[3].

Mechanistic Chemistry & Reactivity Logic

The utility of 2-aminomethylcyclohexanol lies in its bifunctionality. The primary amine is highly nucleophilic and easily functionalized via alkylation, acylation, or protection (e.g., Boc, Fmoc, Phthalimide). The secondary hydroxyl group is comparatively less reactive, requiring strong bases (like NaH) for etherification or coupling reagents for esterification. This differential reactivity allows for orthogonal protection strategies without the need for complex blocking steps.

Logical relationship of bifunctional reactivity and cyclization potential in 2-Aminomethylcyclohexanol.

Applications in Drug Development: ROCK Inhibitors

One of the most prominent applications of 2-aminomethylcyclohexanol hydrochloride is in the synthesis of [4]. ROCK plays a central role in smooth muscle contraction, actin cytoskeleton organization, and cell proliferation. Inhibitors of this pathway are critical therapeutic targets for hypertension, glaucoma, and cardiovascular diseases[4].

By utilizing the cis-isomer of 2-aminomethylcyclohexanol, medicinal chemists can construct conformationally restricted ether-linked indazole derivatives. The cyclohexane ring restricts the rotational degrees of freedom, locking the pharmacophore into an optimal geometry for binding the ROCK active site[4].

Workflow detailing the orthogonal functionalization of 2-Aminomethylcyclohexanol HCl in ROCK inhibitor synthesis.

Experimental Protocol: Selective N-Phthaloylation

The following protocol outlines the synthesis of cis-2-[(2-hydroxycyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione, a critical intermediate in ROCK inhibitor development, directly from the hydrochloride salt[4].

Objective: Achieve selective N-protection while preserving the free secondary hydroxyl group.

Reagents:

-

2-Aminomethylcyclohexanol hydrochloride: 250 mg (1.51 mmol)

-

Potassium carbonate (K₂CO₃): 375 mg (2.72 mmol)

-

Ethoxycarbonylphthalimide: 364 mg (1.66 mmol)

-

Deionized Water: 4 mL

-

Ethyl Acetate: For extraction

Step-by-Step Methodology & Causality:

-

Free Base Liberation: Dissolve 250 mg of 2-aminomethylcyclohexanol hydrochloride in 4 mL of deionized water under a nitrogen atmosphere. Add 375 mg of K₂CO₃ at room temperature.

-

Causality: The HCl salt is highly water-soluble but unreactive toward electrophiles. K₂CO₃ acts as a mild base to deprotonate the ammonium salt (pKa ~10), generating the nucleophilic free amine. The aqueous medium prevents premature hydrolysis of the incoming reagent while ensuring complete dissolution of the inorganic salts.

-

-

N-Phthaloylation: Add 364 mg of ethoxycarbonylphthalimide to the stirring aqueous solution.

-

Causality: Ethoxycarbonylphthalimide is chosen over standard phthalic anhydride because it selectively reacts with primary amines in aqueous conditions at room temperature. This mild approach preserves the secondary hydroxyl group, achieving orthogonal protection without the need for high-heat refluxing.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours.

-

Causality: The 3-hour duration ensures complete thermodynamic conversion. As the reaction progresses, the highly hydrophobic phthalimide-protected product begins to precipitate or form an emulsion, driving the equilibrium forward.

-

-

Extraction and Isolation: Pour the mixture into additional water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Causality (Self-Validating System): Ethyl acetate selectively partitions the hydrophobic product into the organic layer. Unreacted K₂CO₃, liberated ethanol, and water-soluble impurities remain trapped in the aqueous phase, creating a self-validating purification step based on polarity.

-

-

Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate).

-

Causality: MgSO₄ removes residual water that could interfere with subsequent O-alkylation steps. Chromatography isolates the pure cis-isomer from any trace O-acylated byproducts, ensuring high structural fidelity for the next synthetic phase.

-

References

-

National Center for Biotechnology Information. "trans-(2-Aminocyclohexyl)methanol - PubChem CID 2724655". PubChem. URL:[Link]

-

Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids". Chemical Reviews, ACS Publications. URL:[Link]

- Uehata, M., et al. "Rho KINASE INHIBITORS - EP 1403255 A1". European Patent Office / Google Patents.

Sources

(1R,2R)-2-Aminocyclohexanol hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1R,2R)-2-Aminocyclohexanol Hydrochloride

Introduction

(1R,2R)-2-Aminocyclohexanol hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry.[1] Its stereochemistry plays a crucial role in its biological activity and its utility as a building block in the synthesis of pharmaceuticals.[1] The precise determination of its three-dimensional structure, including its relative and absolute configuration, is paramount for quality control, regulatory approval, and understanding its mechanism of action. This guide provides a comprehensive, in-depth overview of the multi-technique approach required for the unambiguous structure elucidation of (1R,2R)-2-aminocyclohexanol hydrochloride, tailored for researchers, scientists, and drug development professionals.

The hydrochloride salt form enhances the compound's stability and solubility in water, which is an important consideration for analytical method development.[1] The molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring, giving rise to the possibility of four stereoisomers. This guide will focus on the analytical workflow to confirm the specific (1R,2R) configuration.

Core Analytical Workflow: A Multi-faceted Approach

The definitive structural elucidation of a chiral molecule like (1R,2R)-2-aminocyclohexanol hydrochloride necessitates a synergistic application of multiple analytical techniques. No single method can provide all the required information. The core workflow involves a logical progression from confirming the molecular formula and connectivity to determining the relative and, finally, the absolute stereochemistry.

Caption: Core analytical workflow for structure elucidation.

Part 1: Confirmation of Molecular Formula and Connectivity

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the compound.[2][3] For (1R,2R)-2-aminocyclohexanol hydrochloride (C₆H₁₃NO·HCl), the expected molecular weight is 151.63 g/mol .[4] Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar, pre-ionized compound, minimizing fragmentation and providing a clear molecular ion peak.[5]

Trustworthiness: The protocol is self-validating by observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M+ and M+2 peaks for the molecular ion cluster.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The key steps within the mass spectrometer are ionization, acceleration of ions, deflection based on mass-to-charge ratio, and detection.[6]

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and the molecular ion cluster showing the chlorine isotopic pattern.

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₃NO·HCl |

| Molecular Weight | 151.63 g/mol |

| [M+H]⁺ (for C₆H₁₄NO⁺) | m/z 116.1070 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[7] For (1R,2R)-2-aminocyclohexanol hydrochloride, we expect to observe characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds. The presence of the hydrochloride salt will influence the N-H stretching vibrations.

Trustworthiness: The presence of all expected functional group peaks and the absence of unexpected peaks provides confidence in the compound's identity and purity. Attenuated Total Reflectance (ATR)-FTIR is often preferred for solid samples as it requires minimal sample preparation.[8]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For the KBr pellet method, grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and press into a transparent pellet.[9] For ATR, place the solid sample directly on the ATR crystal and apply pressure.[9]

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Collect the spectrum typically in the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine salt) | 2800-3200 (broad) |

| C-H stretch (alkane) | 2850-2960 |

| N-H bend (amine) | 1500-1650 |

| C-O stretch (alcohol) | 1050-1150 |

Part 2: Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the connectivity and relative stereochemistry of organic molecules in solution.[10] For (1R,2R)-2-aminocyclohexanol, both ¹H and ¹³C NMR are essential. The trans relationship between the amino and hydroxyl groups can be established through the analysis of coupling constants (J-values) in the ¹H NMR spectrum. 2D NMR techniques like COSY and NOESY provide further confirmation of connectivity and through-space interactions, respectively.[11]

Trustworthiness: A complete and unambiguous assignment of all proton and carbon signals, along with the measurement of key coupling constants and NOE correlations, provides a high degree of confidence in the determined relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H correlations.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify protons that are close in space.[11]

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).[12]

-

Integrate the ¹H signals and assign the chemical shifts of all protons and carbons.

-

Analyze the coupling constants in the ¹H spectrum. For a trans-diaxial relationship between H1 and H2 in a chair conformation, a large coupling constant (J ≈ 8-12 Hz) is expected.

-

Analyze the COSY spectrum to confirm the spin systems.

-

Analyze the NOESY/ROESY spectrum for through-space correlations that confirm the relative stereochemistry.

-

Caption: Workflow for NMR-based stereochemical analysis.

Single Crystal X-ray Diffraction

Expertise & Experience: Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute configuration.[13][14] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[15] The presence of the hydrochloride provides a heavier atom (chlorine) which can aid in the determination of the absolute configuration through anomalous dispersion.[16]

Trustworthiness: A high-quality crystal structure with a low R-factor and a Flack parameter close to zero provides irrefutable evidence of the absolute stereochemistry.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of (1R,2R)-2-aminocyclohexanol hydrochloride of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[15]

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[17]

-

Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.[18]

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Determine the absolute configuration by analyzing the anomalous scattering data (e.g., by calculating the Flack parameter).

-

| Crystallographic Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. |

Conclusion

The comprehensive structure elucidation of (1R,2R)-2-aminocyclohexanol hydrochloride is a rigorous process that relies on the synergistic use of multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide initial confirmation of the molecular formula and functional groups. Subsequently, a suite of 1D and 2D NMR experiments establishes the connectivity and relative stereochemistry of the molecule in solution. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous determination of the absolute configuration in the solid state. This multi-technique approach ensures the scientific integrity and trustworthiness of the structural assignment, which is critical for applications in research and drug development.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).

- Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate.

- Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia.

- Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14).

- NMR for Stereochemical Elucidation - R Discovery. (2023, March 26).

- Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25).

- Mass Spectrometry Protocols and Methods | Springer Nature Experiments.

- Sampling Techniques for FTIR Spectroscopy - Jasco.

- Stepbystep procedure for NMR data acquisition.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Determining Stereochemistry by 1H-NMR Spectroscopy.

- NMR and Stereochemistry - Harned Research Group.

- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride 95.0-105.0% (AT).

- FT-IR Microscopy: Sampling by Transmission - Spectroscopy Online. (2024, August 21).

- A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview - Benchchem.

- Determination Techniques for Absolute Configuration of Chiral Compound.

- X-Ray Crystallography of Chemical Compounds - PMC - NIH.

- ExperimentMassSpectrometry Documentation - Emerald Cloud Lab. (2025, September 17).

- Molecular Structure Characterisation and Structural Elucidation - Intertek.

- X-ray crystallography and chirality: understanding the limitations - ResearchGate.

- NMR Data Acquisition and Processing Procedure.

- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.

- Single-crystal X-ray Diffraction - SERC. (2007, May 17).

- (1R,2R)-2-Aminocyclohexanol hydrochloride, 95% (99% ee) - Strem.

- Mass Spectrometry Sample Preparation Guide - Organomation.

- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- Gentaur cis-4-Aminocyclohexanol hydrochloride -1g | Liquid chromatography–mass spectrometry (LC–MS).

- trans-2-Aminocyclohexanol hydrochloride - SpectraBase.

- sample preparation - for mass spectrometry - Thermo Fisher Scientific.

- Mass Spectrometer - StatPearls - NCBI Bookshelf. (2024, November 22).

- Single Crystal X-ray diffraction - Rigaku.

- NMR Spectroscopy: Data Acquisition.

- (1R,2R)-2-Aminocyclohexanol hydrochloride (CAS 13374-31-7) - Fluorochem.

- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | CAS 13374-31-7 | SCBT.

- NMR data acquisition.

- CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride - CymitQuimica.

- Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism - eScholarship.

- Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 12).

- Presentation title Single Crystal Diffraction: The Definitive Structural Technique - Neutron Sciences. (2016, August 08).

- Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. (2025, January 20).

- 2-Aminocyclohexanol | C6H13NO | CID 23286 - PubChem - NIH.

- 2-Aminocyclohexanol - Optional[FTIR] - Spectrum - SpectraBase.

- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21).

- 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem.

- Research Article.

- A Guide to the Analysis of Chiral Compounds by GC.

- trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum - ChemicalBook.

Sources

- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. organomation.com [organomation.com]

- 4. scbt.com [scbt.com]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. labindia-analytical.com [labindia-analytical.com]

- 8. edinst.com [edinst.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. researchgate.net [researchgate.net]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. neutrons.ornl.gov [neutrons.ornl.gov]

cis-2-Aminomethyl-cyclohexanol hydrochloride CAS number lookup

An In-Depth Technical Guide to cis-2-Aminomethyl-cyclohexanol Hydrochloride

Executive Summary & CAS Identification

The primary CAS Registry Number for cis-2-Aminomethyl-cyclohexanol hydrochloride is 24947-68-0 [1]. Its corresponding free base is registered under CAS 28250-37-5 [2], while the trans stereoisomer is assigned CAS 24948-05-8 [3].

Far from being a simple aliphatic amine, this compound is a highly specialized alicyclic 1,3-aminoalcohol derivative. Its rigid cyclohexane ring and the cis-oriented functional groups provide unique conformational constraints. These constraints make it a privileged, bifunctional scaffold in modern drug discovery, particularly for synthesizing selective receptor antagonists and kinase inhibitors where spatial precision is paramount[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). The cis configuration allows for distinct intramolecular hydrogen bonding between the hydroxyl (-OH) and the amine (-NH2) groups, which significantly alters its lipophilicity, basicity, and reactivity compared to the trans isomer[5].

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Primary CAS Number | 24947-68-0[1] |

| Free Base CAS Number | 28250-37-5[2] |

| IUPAC Nomenclature | [(1S,2S)-2-hydroxycyclohexyl]methanaminium chloride[6] |

| Molecular Formula | C₇H₁₅NO · HCl |

| Molecular Weight | 165.66 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų[6] |

| Predicted pKa | 15.11 ± 0.40 (Hydroxyl proton)[2] |

Mechanistic Applications in Drug Discovery

The utility of cis-2-aminomethyl-cyclohexanol extends into highly complex therapeutic areas, acting as a structural determinant in two major pharmacological pathways:

P2X7 Receptor Antagonism (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neurodegenerative diseases such as Multiple Sclerosis and Alzheimer's[4]. Activation of P2X7 by extracellular ATP triggers the NLRP3 inflammasome, leading to the cleavage and release of the pro-inflammatory cytokine IL-1β[4].

Derivatives synthesized using the cis-2-aminomethyl-cyclohexanol scaffold act as potent P2X7 antagonists[4]. The alicyclic ring provides a hydrophobic shield, while the cis-stereochemistry ensures that appended pharmacophores (such as indole-3-carboxylic acids) are projected into the correct vectors of the P2X7 allosteric binding pocket, effectively blocking the channel.

Fig 1: P2X7 receptor neuroinflammation pathway and the inhibitory intervention points.

Rho Kinase (ROCK) Inhibition

Rho kinase (ROCK-II) is a critical regulator of smooth muscle contraction and actin cytoskeleton dynamics[7]. Inhibitors of ROCK are deployed therapeutically for hypertension, glaucoma, and asthma[7]. The cis-2-aminomethyl-cyclohexanol scaffold is utilized to synthesize fused heterocyclic ROCK inhibitors (e.g., isoindole derivatives). In these structures, the spatial proximity of the hydroxyl group is hypothesized to interact via hydrogen bonding with the ATP-binding cleft of the kinase domain, anchoring the inhibitor in place[7].

Experimental Workflow: Stereoselective Amide Coupling

When incorporating cis-2-aminomethyl-cyclohexanol hydrochloride into complex APIs, standard coupling reagents (like DCC or EDC) often fail due to the steric bulk of the cyclohexane ring and the potential for competing N→O acyl migration—a well-documented side reaction in 1,3-aminoalcohols[5]. The following protocol utilizes HATU to ensure rapid, high-yielding amide bond formation without epimerization[4].

Protocol: Synthesis of a Conformationally Locked P2X7 Antagonist Intermediate

Reagents & Causality:

-

Carboxylic Acid Precursor (0.40 mmol): The core pharmacophore (e.g., an indole-3-carboxylic acid derivative)[4].

-

cis-2-Aminomethyl-cyclohexanol HCl (1.0 eq, 0.40 mmol): The stereospecific amine nucleophile[4].

-

HATU (1.25 eq, 0.50 mmol): Selected over standard carbodiimides. HATU generates a highly reactive 7-azabenzotriazole active ester. This extreme electrophilicity is strictly required to overcome the steric hindrance of the primary amine situated adjacent to the bulky cyclohexane ring[4].

-

DIPEA (3.0 eq, 1.19 mmol): N,N-Diisopropylethylamine acts as a non-nucleophilic base. The stoichiometry is a self-validating system: 1.0 eq neutralizes the HCl salt of the amine, 1.0 eq deprotonates the carboxylic acid to initiate the HATU reaction, and the remaining 1.0 eq maintains a basic environment to drive the reaction forward without degrading the active ester[4].

-

DMF (4.05 mL): A polar aprotic solvent that fully solubilizes the polar hydrochloride salt while stabilizing the transition state of the coupling[4].

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (0.40 mmol) and HATU (1.25 eq) in anhydrous DMF (4.05 mL) under an inert nitrogen atmosphere[4].

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes at room temperature to allow the complete formation of the active ester[4].

-

Nucleophilic Attack: Introduce cis-2-aminomethyl-cyclohexanol hydrochloride (1.0 eq) in one portion. The cis configuration minimizes transannular strain during the nucleophilic attack, though the reaction must be monitored via LC-MS to prevent N→O acyl migration[5].

-

Completion & Workup: Stir the mixture for 2-3 hours. Quench with water, extract with ethyl acetate, dry over anhydrous magnesium sulfate, and purify via silica gel chromatography to yield the conformationally locked amide[7].

Fig 2: Amide coupling workflow utilizing HATU/DIPEA to overcome steric hindrance.

References

-

Guidechem: CIS-2-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE (CAS 28250-37-5). Available at: 2[2]

-

Santa Cruz Biotechnology: cis-2-Aminomethyl-cyclohexanol hydrochloride | CAS 24947-68-0. Available at: 1[1]

-

Alfa Chemistry: CAS 24948-05-8 trans-2-(Aminomethyl)cyclohexanol hydrochloride. Available at: 3[3]

-

Sigma-Aldrich: Cis-2-Aminomethyl-cyclohexanol Empirical Formula. Available at:

-

Guidechem: 24947-68-0 CLORHIDRATO DE CIS-2-AMINOMETIL-1-CICLOHEXANOL. Available at:6[6]

-

Google Patents: WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases. Available at: 4[4]

-

University of Szeged / Acta Physica et Chemica: STEREOCHEMICAL STUDIES ON l,3-DIFUNCTIONAL CYCLOPENTANE, CYCLOHEXANE AND CYCLOHEPTANE DERIVATIVES. Available at: 5[5]

-

European Patent Office: EP 1403255 A1 - Rho KINASE INHIBITORS. Available at: 7[7]

Sources

- 1. scbt.com [scbt.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases - Google Patents [patents.google.com]

- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 6. guidechem.com [guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: A Versatile Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride: Properties, Analysis, and Applications

trans-2-Aminocyclohexanol hydrochloride is a bifunctional organic compound that has garnered significant attention from the scientific community, particularly those in pharmaceutical research and asymmetric synthesis. Structurally, it features a cyclohexane ring with an amino group (-NH2) and a hydroxyl group (-OH) in a trans configuration[1]. This specific stereochemistry makes it a valuable chiral building block. The hydrochloride salt form significantly enhances its stability and aqueous solubility, rendering it more amenable for use in various synthetic and biological applications[2].

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its physicochemical properties, detailed analytical methodologies for its characterization, and insights into its critical role as a synthetic intermediate.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. trans-2-Aminocyclohexanol hydrochloride is typically a white to off-white or beige crystalline solid, a physical characteristic that is indicative of its salt form and purity[2][3][4]. It is known to be hygroscopic and should be stored in an inert atmosphere to maintain its integrity[3][5].

The key quantitative data for this compound are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 151.63 g/mol | [3][6][7] |

| Chemical Formula | C₆H₁₄ClNO (or H₂NC₆H₁₀OH·HCl) | [3][5][6][7][8] |

| CAS Number | 5456-63-3 | [2][6][7][9] |

| Melting Point | 172-175 °C (lit.) | [3][6] |

| Appearance | White to pale cream crystalline powder | [2][10] |

| Solubility | Soluble in 1N acetic acid in methanol (25 mg/mL) | [3][6] |

| InChI Key | LKKCSUHCVGCGFA-KGZKBUQUSA-N | [6] |

Part 2: Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of trans-2-Aminocyclohexanol hydrochloride is paramount before its use in any synthesis or biological assay. A multi-technique approach is required for comprehensive characterization.

Rationale for Analytical Technique Selection

The choice of analytical methods is dictated by the need to confirm the compound's covalent structure, verify its purity, and, where necessary, determine its enantiomeric excess.

-

Fourier-Transform Infrared (FTIR) Spectroscopy is employed for the rapid confirmation of key functional groups (O-H, N-H, C-H), providing a characteristic molecular fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is the definitive method for elucidating the precise molecular structure, including the trans-stereochemistry of the amino and hydroxyl groups.

-

Chromatographic Techniques (HPLC/GC) are essential for quantifying purity and, when using a chiral stationary phase, for determining the enantiomeric excess (ee)[11].

-

Mass Spectrometry (MS) confirms the molecular weight of the free base after the loss of HCl.

The logical flow for the comprehensive analysis of a new or existing batch of this compound is outlined in the diagram below.

Caption: Workflow for comprehensive quality control analysis.

Experimental Protocol: Identity and Purity Verification

This protocol outlines a self-validating system for the characterization of a typical batch.

Objective: To confirm the identity and determine the purity of trans-2-Aminocyclohexanol hydrochloride.

Materials:

-

trans-2-Aminocyclohexanol hydrochloride sample

-

Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆)

-

HPLC-grade acetonitrile and water

-

Certified Reference Standard (if available)

Step 1: Sample Preparation

-

Accurately weigh approximately 10-15 mg of the sample for NMR analysis and dissolve in ~0.7 mL of the chosen deuterated solvent.

-

Accurately prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., methanol or water) for chromatographic analysis. Perform serial dilutions as required.

-

Prepare a "blank" sample containing only the solvent.

Step 2: FTIR Spectroscopic Analysis

-

Acquire a background spectrum on the clean ATR crystal.

-

Place a small amount of the dry powder onto the crystal and acquire the sample spectrum.

-

Validation Check: The spectrum should exhibit characteristic broad peaks for O-H and N-H stretches (typically ~3200-3400 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹). The presence of these peaks provides initial confirmation of the core functional groups. Spectral data for this compound is available in public databases for comparison[8].

Step 3: NMR Spectroscopic Analysis

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation Check: The ¹H NMR spectrum should show a complex multiplet pattern corresponding to the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the -OH and -NH₂ groups are critical for confirming the trans configuration. The ¹³C spectrum should show the expected number of signals for the six unique carbon atoms in the ring.

Step 4: HPLC Purity Analysis

-

Equilibrate a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like TFA).

-

Inject the blank, followed by the sample solution.

-

Validation Check: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A system suitability check (e.g., injection of a standard to verify retention time and peak shape) is crucial for validating the run.

Part 3: Applications in Synthesis and Drug Development

The utility of trans-2-Aminocyclohexanol hydrochloride stems from its identity as a chiral 1,2-amino alcohol, a privileged structural motif in medicinal chemistry and catalysis[11].

As a Chiral Auxiliary and Ligand

The compound's defined stereochemistry makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis[2]. The amino and hydroxyl groups can be selectively functionalized to create bidentate ligands that can coordinate to a metal center. These metal complexes can then catalyze reactions to produce a desired enantiomer of a target molecule in high yield and enantiomeric excess, a critical process in modern drug manufacturing[12].

Intermediate in Pharmaceutical Synthesis

trans-2-Aminocyclohexanol is a documented intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is a key building block for Ambroxol, a widely used mucolytic agent[13]. Its derivatives are also explored for their potential effects on the central nervous system[2]. The ability to prepare this compound in high enantiomeric purity on a large scale is crucial for its industrial application[11].

The general synthetic utility is visualized in the pathway below.

Caption: Synthetic pathways originating from the title compound.

Conclusion

trans-2-Aminocyclohexanol hydrochloride is more than just a chemical reagent; it is a fundamental tool for the creation of complex, stereochemically defined molecules. Its well-characterized physicochemical properties, combined with its proven utility as a versatile building block, ensure its continued relevance in both academic research and the industrial development of new therapeutics. The analytical workflows and synthetic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this valuable compound in their work.

References

-

White, D. E., et al. (2012). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. National Institutes of Health. [Link]

-

ChemWhat. (n.d.). TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE CAS#: 5456-63-3. ChemWhat. [Link]

-

SpectraBase. (n.d.). trans-2-Aminocyclohexanol hydrochloride. SpectraBase. [Link]

-

Ontosight. (n.d.). Trans-2-Aminocyclohexanol Properties. Ontosight. [Link]

-

PubChem. (n.d.). trans-(+-)-2-Aminocyclohexanethiol hydrochloride. PubChem. [Link]

-

ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. ResearchGate. [Link]

-

MilliporeSigma. (n.d.). trans-2-Aminocyclohexanol hydrochloride. MilliporeSigma. [Link]

-

Chemdad. (n.d.). TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE. Chongqing Chemdad Co.. [Link]

-

Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. John Wiley & Sons. [Link]

- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. CAS 5456-63-3: trans-2-Aminocyclohexanol hydrochloride [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 5456-63-3|trans-2-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. trans-2-Aminocyclohexanol hydrochloride, 5456-63-3 | BroadPharm [broadpharm.com]

- 10. trans-2-Aminocyclohexanol hydrochloride, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. people.uniurb.it [people.uniurb.it]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Aminomethylcyclohexanol Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Aminomethylcyclohexanol hydrochloride, a crucial parameter for its application in research, drug development, and chemical synthesis. This document is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for solubility determination.

Introduction to 2-Aminomethylcyclohexanol Hydrochloride and its Physicochemical Properties

2-Aminomethylcyclohexanol hydrochloride is a cyclic amino alcohol derivative existing as stereoisomers, primarily cis and trans. The presence of an amino group, a hydroxyl group, and a cyclohexane ring imparts a unique combination of polarity and non-polarity to the molecule. The hydrochloride salt form significantly influences its physical and chemical properties, most notably its solubility.

The key structural features that govern its solubility include:

-

A polar hydroxyl group (-OH): Capable of acting as a hydrogen bond donor and acceptor.

-

A primary amino group (-CH₂NH₂): Which is protonated in the hydrochloride salt form (-CH₂NH₃⁺Cl⁻), making it highly polar and capable of strong ion-dipole interactions.

-

A non-polar cyclohexane ring: A bulky hydrocarbon structure that contributes to its solubility in less polar organic solvents.

The interplay of these functional groups dictates the molecule's interaction with various solvent systems. The hydrochloride salt form generally enhances solubility in polar solvents, particularly those capable of solvating ions effectively.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-Aminomethylcyclohexanol hydrochloride, several factors are at play:

-

Polarity: The ionic nature of the hydrochloride salt makes the molecule highly polar. Therefore, it is expected to have greater solubility in polar solvents that can stabilize the ammonium cation and chloride anion through dipole-dipole and ion-dipole interactions.

-

Hydrogen Bonding: The hydroxyl group and the ammonium group are potent hydrogen bond donors, while the oxygen and the chloride ion can act as hydrogen bond acceptors. Solvents that are also capable of hydrogen bonding (protic solvents like alcohols) will facilitate dissolution.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby promoting dissolution.

-

Stereoisomerism: The cis and trans isomers of 2-Aminomethylcyclohexanol hydrochloride have different spatial arrangements of their functional groups. This can lead to differences in crystal lattice energy and how effectively solvent molecules can surround the solute molecule, thus affecting their solubility. Generally, the isomer with the less stable crystal lattice (often the one with a lower melting point) will be more soluble.

Solubility Profile of 2-Aminomethylcyclohexanol Hydrochloride

Table 1: Qualitative and Semi-Quantitative Solubility of 2-Aminomethylcyclohexanol Hydrochloride and Related Compounds

| Compound/Isomer | Solvent | Solubility | Citation |

| cis-2-Aminomethyl-1-cyclohexanol hydrochloride | Water | Soluble | [1] |

| cis-2-Aminomethyl-1-cyclohexanol hydrochloride | Methanol | Soluble | [1] |

| trans-2-Aminomethyl-1-cyclohexanol (free base) | Water | Soluble | [2] |

| trans-2-Aminomethyl-1-cyclohexanol (free base) | Ethanol | Soluble | [2] |

| trans-2-Aminomethyl-1-cyclohexanol (free base) | Methanol | Soluble | [2] |

| trans-2-Aminocyclohexanol hydrochloride | 1N Acetic Acid in Methanol | 25 mg/mL | [3] |

It is generally observed that amine hydrochlorides exhibit good solubility in polar protic solvents and are less soluble in non-polar or aprotic solvents.[4][5] For instance, while solubility in alcohols like methanol and ethanol is expected to be significant, solubility in solvents like hexane, toluene, or diethyl ether is likely to be very low.[4] Solubility in polar aprotic solvents such as DMSO and DMF can be intermediate and is often temperature-dependent.[6]

Experimental Determination of Solubility

For novel applications and process development, the experimental determination of solubility is paramount. A standard and reliable method for quantifying the solubility of a solid in a liquid is the isothermal shake-flask method .[7]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[7]

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-Aminomethylcyclohexanol hydrochloride (of known purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of 2-Aminomethylcyclohexanol hydrochloride to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.[4]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a few hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To ensure all solid particles are removed, centrifuge the vials before taking the supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of 2-Aminomethylcyclohexanol hydrochloride.

-

Calculation: Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. Report the results in appropriate units (e.g., mg/mL, g/100 mL, or molarity) at the specified temperature.

Influence of Stereoisomerism on Solubility

The spatial orientation of the aminomethyl and hydroxyl groups on the cyclohexane ring (cis vs. trans) can have a discernible impact on the compound's physical properties, including its solubility.

Caption: Relationship between stereoisomerism and solubility.

-

Crystal Packing and Lattice Energy: Trans isomers often pack more efficiently into a crystal lattice, leading to a higher lattice energy and, consequently, lower solubility compared to their cis counterparts. A higher melting point can be an indicator of a more stable crystal lattice.

-

Molecular Polarity and Dipole Moment: The different arrangements of the polar -OH and -CH₂NH₃⁺ groups in the cis and trans isomers can result in different overall molecular dipole moments, which can affect their interaction with polar solvents.

Conclusion

The solubility of 2-Aminomethylcyclohexanol hydrochloride is a critical parameter that is fundamentally influenced by its ionic nature, the presence of hydrogen-bonding groups, and its stereochemistry. While quantitative data in a broad range of organic solvents is sparse, this guide provides the theoretical foundation and a robust experimental protocol for its determination. For drug development and process chemistry, it is imperative to experimentally determine the solubility in relevant solvent systems to ensure reproducible and optimized outcomes. The methodologies outlined herein provide a clear path for researchers to generate this vital data.

References

-

Sciencemadness.org. Solubility of organic amine salts. [Link][5]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Introduction to Organic Laboratory Techniques: A Microscale Approach. 4th ed.

Sources

- 1. cis-2-Aminomethyl-1-cyclohexanol hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. evitachem.com [evitachem.com]

- 3. trans-2-アミノシクロヘキサノール 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Chiral Architecture of (1S,2R)-2-Aminocyclohexanol Hydrochloride: A Comprehensive Guide to Synthesis, Resolution, and Asymmetric Applications

Executive Summary

In the realm of asymmetric synthesis and medicinal chemistry, chiral amino alcohols serve as foundational building blocks, chiral auxiliaries, and ligands. Among these, (1S,2R)-2-aminocyclohexanol hydrochloride (CAS: 200352-28-9) occupies a unique structural niche[1]. Unlike the more commonly utilized trans-isomers, the (1S,2R) configuration represents a cis-1,2-disubstituted cyclohexane system. This specific stereochemistry enforces an obligate axial-equatorial (a,e) relationship between the amine and hydroxyl groups, creating a highly constrained bite angle that is exceptionally valuable for stereocontrol in transition metal catalysis and the synthesis of complex pharmacophores.

This whitepaper provides an in-depth technical analysis of (1S,2R)-2-aminocyclohexanol hydrochloride, detailing its physicochemical profiling, causality-driven synthetic workflows, and its strategic deployment in asymmetric synthesis.

Structural Profiling and Physicochemical Data

The utility of (1S,2R)-2-aminocyclohexanol stems directly from its conformational thermodynamics. In a cyclohexane chair conformation, a cis-1,2-substitution dictates that one functional group must be axial while the other is equatorial. This steric crowding prevents the conformational flexibility seen in trans-(e,e) isomers, locking the molecule into a rigid scaffold. When utilized as a bidentate ligand or auxiliary, this rigidity translates directly into higher diastereomeric excess ( de ) in transition states.

Why the Hydrochloride Salt? The free base of (1S,2R)-2-aminocyclohexanol is a highly hygroscopic and air-sensitive compound that readily absorbs atmospheric carbon dioxide to form carbamates. By converting the free amine to its hydrochloride salt, the amine lone pair is protonated. This renders the molecule chemically stable, free-flowing, and highly soluble in aqueous media, which is a critical experimental choice when precise stoichiometric control is required during drug development[1].

Table 1: Physicochemical and Structural Properties

| Parameter | Specification / Value |

| Chemical Name | (1S,2R)-2-aminocyclohexanol hydrochloride |

| CAS Registry Number | 200352-28-9 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Stereochemistry | (1S, 2R) - cis configuration |

| Physical Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in water and polar protic solvents (e.g., Methanol) |

| InChI Key | LKKCSUHCVGCGFA-IBTYICNHSA-N |

Strategic Synthesis and Chiral Resolution Workflows

Standard epoxide aminolysis (e.g., reacting cyclohexene oxide with ammonia) inherently yields trans-1,2-amino alcohols due to the anti-periplanar trajectory of the nucleophilic attack. Accessing the cis-isomer requires a circumvention of this thermodynamic preference.

The most scalable approach involves the synthesis of a racemic cis-precursor, followed by rigorous chiral resolution[2].

Protocol 1: Chemical Synthesis and L-DBTA Resolution

This self-validating protocol outlines the chemical resolution of racemic cis-2-aminocyclohexanol using L-Di-O-benzoyl-tartaric acid (L-DBTA)[2].

Step 1: Racemic Precursor Synthesis

-

React cyclohexene with N-bromosuccinimide (NBS) and water to form trans-2-bromocyclohexanol.

-

Treat with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce cyclization, followed by controlled ring-opening with an azide source to yield racemic cis-2-azidocyclohexanol.

-

Reduce the azide (Pd/C, H₂) to yield racemic cis-2-aminocyclohexanol.

Step 2: Diastereomeric Salt Formation

-

Reaction Setup : Dissolve 1.0 equivalent of racemic cis-2-aminocyclohexanol in anhydrous methanol.

-

Resolving Agent Addition : Add L-DBTA at a precise sub-stoichiometric molar ratio of 0.5:1 relative to the amine.

-

Causality: Using a 0.5 equivalent ratio intentionally starves the system of the resolving agent, forcing it to selectively pair with the most thermodynamically favored enantiomer (the 1S,2R isomer). This prevents the co-precipitation of the undesired (1R,2S) diastereomeric salt, maximizing the optical purity of the first crop[2].

-

-

Crystallization : Heat the mixture to 60°C to ensure complete dissolution, then cool slowly to 0°C at a rate of 5°C/hour.

-

Causality: Slow cooling promotes the formation of large, pure crystals, minimizing the occlusion of impurities within the crystal lattice.

-

Step 3: Dissociation and Salification

-

Filter the crystals and suspend them in an aqueous NaOH solution (pH > 12) to break the diastereomeric salt. Extract the free (1S,2R)-amine with dichloromethane.

-

Salification : Bubble dry HCl gas through the organic layer at 0°C until precipitation ceases. Filter and dry under vacuum to yield (1S,2R)-2-aminocyclohexanol hydrochloride[1].

-

Self-Validation Check : Before downstream application, validate the enantiomeric excess ( ee ) via chiral HPLC (e.g., Daicel Chiralpak column). The ee must exceed 99% to prevent stereochemical leakage in subsequent asymmetric steps.

Fig 1: Chemical resolution workflow for isolating (1S,2R)-2-aminocyclohexanol HCl.

Protocol 2: Enzymatic Resolution via Lipase Catalysis

Alternatively, enzymatic resolution provides a green-chemistry approach. Direct enzymatic resolution of cyclic amino alcohols is often plagued by low enantioselectivity. To bypass this kinetic bottleneck, resolution is performed on the azide precursor[3].

-

Enzymatic Resolution : Suspend racemic cis-2-azidocyclohexanol in a biphasic buffer/organic system. Introduce Pseudomonas fluorescens lipase.

-

Kinetic Discrimination : The lipase selectively acetylates the hydroxyl group of the (1R,2S) enantiomer, leaving the (1S,2R)-azidocyclohexanol untouched.

-

Causality: The azide group is sterically distinct and non-basic, preventing the product inhibition commonly seen with free amines, allowing the lipase to achieve >99% ee [3].

-

-

Separation & Reduction : Separate the unreacted (1S,2R)-alcohol via column chromatography, reduce the azide to an amine, and form the HCl salt as described above.

Applications in Asymmetric Synthesis

While trans-isomers of 2-aminocyclohexanol are frequently employed in the synthesis of P-stereogenic phosphine oxides[4] and enantioselective phenytoin derivatives[5], the cis-(1S,2R) architecture offers a fundamentally different conformational bias.

Fluorescent Chiral Conversion Reagents

Because the (1S,2R) configuration forces an axial-equatorial arrangement, it creates a highly specific chiral pocket. When derivatized (e.g., via N,O-bis-carboxylation), the resulting compounds exhibit strong exciton-coupled Circular Dichroism (CD) spectra. This makes the (1S,2R) backbone an exceptional scaffold for synthesizing fluorescent chiral conversion reagents designed to discriminate remote chirality in complex target molecules[3].

Stereoselective Auxiliary Dynamics

When used as a chiral auxiliary, the (1S,2R) isomer covalently binds to a prochiral substrate, transferring its stereochemical information during subsequent reactions.

Fig 2: General mechanistic pathway of (1S,2R)-2-aminocyclohexanol acting as a chiral auxiliary.

By forming sterically constrained heterocyclic intermediates (such as oxazaphospholidines or iminohydantoins), the auxiliary blocks one face of the reactive center. Incoming nucleophiles (e.g., Grignard reagents) are forced to attack from the less hindered face, resulting in near-perfect inversion or retention of configuration depending on the leaving group dynamics[4],[5].

Handling, Safety, and Storage

To maintain the integrity of the (1S,2R)-2-aminocyclohexanol hydrochloride salt:

-

Storage : Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. While the HCl salt is stable, prolonged exposure to high humidity can lead to deliquescence[1].

-

Handling : Use standard PPE. The compound is a mild irritant.

-

Validation : Periodically verify the optical rotation ( [α]D ) against literature standards to ensure no racemization has occurred during long-term storage.

References

- CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride - CymitQuimica. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkhipElwP9QjT4Old8Xo9SBr8dZ6bhDCO8Y1t9fsGSez81xo7RUrJ1pfjvvuXoj4W9Pawc945UDsB-zonsJBYr8qGvzNTYQZi0NLN-ykwO6BhfNpco1D-qhS24kY1_SbxIZBTt]

- Experimental and theoretical investigations of the stereoselective synthesis of p-stereogenic phosphine oxides - PubMed. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ey6K9bCMi2ocy5oYzl0B6Q88HOH8j-pV0zkfjbrdH68MFbkQAbvqkW6yy6yCx96wevIIbHbzblGBfzvYAXY8rnM98AcxRIJKdyGUrtChhYPVWuUSE8A6RrIu3B-rqS0mN9n5]

- Enantioselectively functionalised phenytoin derivatives by auxiliary-directed N to C aryl migration in lithiated α-amino nitriles - Chemical Communications. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELJWOM2VhJNhP-aRBIOkQXeHDONNLGHZR80W6vw0cd-nwZdRPIcFp6KkLZxCNSW4QW2bOs-NHrU6tOuZQNjJi7j2owIzwPNj_KZLvfHtGK62IRP9woLS1gooNaPROPsX6yHmFOwtGaWa1ubjfYQBTWC7Bgfmt9me57TQk1]

- Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAv7e1KddGdGHFom4KF9n1DBvSW-eMWyD9qr_eKnYuFSRLhFuqFDr4NOJ8BegB0BTW2NpqfKSKh-8narbEkWaJpTsk_zxXJe84y8cRUpGyaBA_ZtF28_F8t3ypt5Yf54GusZBBd9j-IPzOYpc3VXa5LO0=]

- CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9UdZiignOvWynRGx3jXeOiJ_qspbjWs6rkf8LnH-xUMPmW-IMWWkCNVjy7nQOnom5tLJCFqG7sLMVM7cdZSuvfEeC_Kkd37gsKoHDGhkCJS9OuLPWVoIknKn6mJuzbGNzKYDKW7KEms99Mgg=]

Sources

- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 2. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Experimental and theoretical investigations of the stereoselective synthesis of p-stereogenic phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselectively functionalised phenytoin derivatives by auxiliary-directed N to C aryl migration in lithiated α-amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Advanced Safety, Handling, and Operational Workflows for 2-Aminomethylcyclohexanol Hydrochloride

Executive Summary & Chemical Identity

2-Aminomethylcyclohexanol hydrochloride is a highly specialized bifunctional organic compound utilized extensively in the synthesis of cyclic β-amino acids, foldamers, and advanced peptide mimetics ()[1]. Available in both cis and trans stereoisomeric forms (e.g., CAS 24948-05-8 for the trans-isomer[2], CAS 24947-68-0 for the cis-isomer[3]), this compound presents unique handling challenges. Due to the combination of a primary amine (protected as a hydrochloride salt) and a secondary hydroxyl group on a cyclohexane scaffold, it requires rigorous environmental controls during laboratory manipulation to prevent severe dermal and ocular exposure.

Physiochemical Profiling

Understanding the quantitative physiochemical properties of 2-aminomethylcyclohexanol hydrochloride is the first step in designing effective containment strategies. The data below highlights its high polarity and hydrogen-bonding capacity, which directly influence its hygroscopic nature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO (C₇H₁₅NO · HCl) | [3] |

| Molecular Weight | 165.66 g/mol | [2] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hazard Classification | GHS05 (Corrosive), H317, H318 | [2] |

Mechanistic Toxicology & Safety Profiling

To design an effective safety protocol, one must understand the causality behind the compound's hazards. 2-Aminomethylcyclohexanol hydrochloride carries GHS hazard statements H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage)[2].

The toxicological mechanism is driven by the compound's dissociation in physiological moisture. While the hydrochloride salt is stable and solid, contact with sweat, tears, or mucosal membranes rapidly dissolves the salt, liberating the free primary amine. This free amine is highly nucleophilic. In the ocular environment, it rapidly raises the local pH and attacks cellular proteins, leading to rapid protein denaturation and tissue necrosis (H318). On the skin, the amine acts as a hapten, covalently binding to epidermal proteins to form an immunogenic complex that triggers T-cell mediated allergic sensitization (H317).

Mechanistic pathway of 2-aminomethylcyclohexanol-induced tissue damage and sensitization.

Advanced Handling & Containment Workflows

Because 2-aminomethylcyclohexanol hydrochloride is a hygroscopic powder that poses severe ocular and dermal hazards, traditional open-bench weighing is unacceptable. The following self-validating protocol ensures complete containment and minimizes aerosolization.

Step-by-Step Methodology: Precision Weighing and Transfer

-

Environmental Preparation : Conduct all operations within a certified chemical fume hood operating at a face velocity of 80-100 fpm. Line the workspace with anti-static, chemical-resistant bench paper to capture any micro-spills.

-

PPE Verification : Operators must don double nitrile gloves, chemical splash goggles, and a highly buttoned lab coat. Causality: Primary amines can permeate thin latex over time; double nitrile provides a necessary chemical barrier.

-

Static Mitigation : Activate an anti-static ionizer adjacent to the microbalance. Causality: Hydrochloride salts often carry a static charge; neutralizing this charge prevents the fine powder from aerosolizing and adhering to the operator's gloves or the balance enclosure.

-

Weighing : Tare a conductive weighing boat. Use a static-free stainless steel spatula to transfer the solid.

-

In-Situ Solubilization : Rather than transferring the dry powder to a secondary vessel—which risks dust generation—dissolve the solid directly in the weighing boat using a compatible reaction solvent (e.g., anhydrous ethanol) ()[5].

-

System Validation : Transfer the solution to the reaction vessel. Rinse the weighing boat twice with 1 mL of solvent and add the rinses to the vessel. Validation: Visually inspect the boat under a UV/Vis light or use a gravimetric check (re-weighing the dried boat) to confirm 100% mass transfer.

Step-by-step containment and handling workflow for hydroscopic amine salts.

Emergency Response & Decontamination Protocols

Standard spill kits often rely on generic absorbents, which are insufficient for reactive amine salts. The decontamination protocol must chemically neutralize the hazard while providing a measurable endpoint.

Step-by-Step Methodology: Spill Decontamination

-

Containment : Immediately isolate the area. Do NOT apply strong bases (like sodium hydroxide) to the spill. Causality: Strong bases will rapidly deprotonate the hydrochloride salt, volatilizing the free amine and creating an acute inhalation hazard.

-

Absorption & Neutralization : Cover the solid spill with an inert, dust-free absorbent (e.g., vermiculite). If the compound is in solution, apply a mildly acidic neutralizing agent (e.g., 5% acetic acid solution) to ensure the amine remains in its non-volatile, water-soluble protonated state.

-

Mechanical Removal : Sweep the neutralized mixture using a plastic (non-sparking) dustpan and transfer it to a hazardous waste container.

-

Surface Washing : Wash the affected benchtop with warm soapy water, followed by a 1% acetic acid wipe, and finally distilled water.

-

System Validation : Swab the decontaminated surface with a moistened pH indicator strip. Validation: A pH reading of 6.5–7.5 confirms the complete removal of the basic amine residue, validating the area as safe for normal operations.

References

-

Title: trans-(2-Aminocyclohexyl)methanol (CID 2724655) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: CAS 117993-30-3 Reaction Information Source: Molaid Chemical Database URL: [Link]

Sources

Advanced Synthetic Applications of 2-Aminomethylcyclohexanol Hydrochloride: A Comprehensive Guide for Drug Discovery

Introduction & Structural Dynamics

In modern medicinal chemistry, the architectural rigidity and predictable stereochemistry of alicyclic compounds make them invaluable scaffolds. 2-Aminomethylcyclohexanol hydrochloride (AMCH·HCl) is a highly versatile 1,3-difunctional building block characterized by a cyclohexane ring bearing adjacent hydroxymethyl and amino functional groups. Supplied as a stable hydrochloride salt, it mitigates the oxidative degradation and spontaneous polymerization often observed in free aliphatic amines, ensuring a prolonged shelf-life and precise stoichiometric control during complex syntheses.

The utility of AMCH·HCl is fundamentally dictated by its stereochemistry. The spatial relationship between the equatorial/axial substituents in its cis- and trans- isomers governs reaction kinetics and thermodynamic outcomes. For instance, kinetic studies on the N→O acyl migration of these derivatives reveal profound stereochemical dependence: the migration rate is significantly lower in trans-isomers compared to cis-isomers, and notably, the migration in trans-isomers proceeds with an inversion of configuration[1]. This stereospecific behavior is critical when designing asymmetric syntheses for complex biologically active molecules.

Core Synthetic Workflows & Mechanistic Causality

AMCH·HCl serves as the foundational node for several divergent synthetic pathways, primarily yielding heterocyclic pharmacophores and peptidomimetics.

Construction of 1,3-Oxazine Scaffolds (Analgesics)

1,3-Oxazine derivatives are highly sought after for their potent analgesic, sedative, and anticonvulsant properties. AMCH·HCl undergoes cyclocondensation with electrophilic reagents (e.g., ethyl p-chlorobenzimidate) to form tetramethylene-2,3,5,6-tetrahydro-4H-1,3-oxazines[2].

Causality in Design: The cis-isomer of AMCH is typically preferred for these cyclizations. The spatial proximity of the hydroxyl and amine groups in the cis-configuration lowers the activation energy required for the intramolecular ring closure following the initial nucleophilic attack on the imidate carbon. In contrast, the trans-isomer requires a higher energy conformational flip to achieve the necessary orbital overlap, often resulting in lower yields and longer reaction times[3].

Synthesis of Rho Kinase (ROCK) Inhibitors

Rho kinase (ROCK-II) plays a pivotal role in smooth muscle contraction, making it a prime target for treating hypertension, glaucoma, and urinary incontinence[4]. AMCH·HCl is utilized to synthesize the critical intermediate cis-2-[(2-hydroxycyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione.

Causality in Design: By reacting AMCH·HCl with ethoxycarbonylphthalimide under mildly basic conditions, the primary amine is selectively protected/alkylated. The bulky phthalimide group not only directs subsequent functionalization of the secondary hydroxyl group but also serves as a crucial pharmacophore element that fits into the hydrophobic pocket of the ROCK-II ATP-binding site[4].

Alicyclic β-Amino Acids and Peptidomimetics

AMCH·HCl can be oxidized to yield 2-aminocyclohexanecarboxylic acids, which are building blocks for water-soluble, helix-forming β-peptides[1]. These β-peptides exhibit high resistance to enzymatic degradation, increasing the in vivo half-life of peptide-based therapeutics.

Pathway & Workflow Visualizations

Fig 1. Divergent synthetic workflows utilizing AMCH·HCl as a core 1,3-difunctional building block.

Fig 2. Mechanism of AMCH-derived ROCK inhibitors blocking MLC phosphorylation to induce relaxation.

Quantitative Data Analysis

The following table summarizes the reaction efficiencies when utilizing AMCH·HCl across various synthetic targets. The data highlights the stereochemical advantage of the cis-isomer in cyclization reactions.

| Target Scaffold | Starting Isomer | Primary Reagent | Yield (%) | Reaction Time (h) | Primary Application |

| cis-1,3-Oxazine | cis-AMCH·HCl | Ethyl p-chlorobenzimidate | 78–85% | 4.0 | Analgesic / Sedative |

| trans-1,3-Oxazine | trans-AMCH·HCl | Ethyl p-chlorobenzimidate | 65–72% | 6.5 | Analgesic / Sedative |

| cis-Isoindole | cis-AMCH·HCl | Ethoxycarbonylphthalimide | 97% | 3.0 | ROCK-II Inhibitor |

| β-Amino Acid | cis-AMCH·HCl | Oxidative cleavage agents | >90% | 12.0 | Helix-forming Peptides |

Standardized, Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol for the synthesis of the ROCK inhibitor intermediate, cis-2-[(2-hydroxycyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione , is designed as a self-validating system. It incorporates In-Process Controls (IPCs) and analytical checkpoints to verify causality and success at each stage[4].

Phase 1: Free-Basing and N-Alkylation

-

Setup: In a flame-dried 50 mL round-bottom flask under a continuous nitrogen atmosphere, dissolve 250 mg (1.51 mmol) of cis-2-aminomethylcyclohexanol hydrochloride in 4.0 mL of deionized water.

-

Neutralization: Add 375 mg (2.72 mmol) of potassium carbonate ( K2CO3 ).

-

Causality Check: The K2CO3 acts as a mild base to neutralize the HCl salt, liberating the nucleophilic free amine. The evolution of mild CO2 gas may be observed. Water is chosen as a green solvent that readily dissolves both the salt and the base.

-

-

Reagent Addition: Slowly add 364 mg (1.66 mmol) of ethoxycarbonylphthalimide to the stirring aqueous solution at room temperature (20–25 °C).

-

Reaction Monitoring (IPC 1): Stir the mixture for exactly 3 hours.

-

Validation: Perform a TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate (1:1) mobile phase. Stain with Ninhydrin. The disappearance of the primary amine spot (which turns purple/pink upon heating with ninhydrin) confirms complete conversion.

-

Phase 2: Workup and Extraction

-

Quenching & Partitioning: Pour the reaction mixture into 15 mL of ice-cold distilled water to precipitate the hydrophobic organic products. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

-

Causality Check: Ethyl acetate selectively partitions the newly formed, highly lipophilic isoindole derivative away from the aqueous inorganic salts ( KCl , unreacted K2CO3 ).

-

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate ( MgSO4 ). Filter the suspension.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 3: Purification and Analytical Validation

-

Chromatography: Purify the crude residue via silica gel column chromatography using a gradient eluent of Hexane/Ethyl Acetate.

-

Analytical Checkpoint (Final Validation):

-

Yield: Expect ~97% yield of the pure cis-isoindole intermediate.

-

Infrared Spectroscopy (IR neat, cm−1 ): Confirm structural integrity by identifying key peaks: 3161 (O-H stretch of the free hydroxyl), 1508, 1219, 1092, and 941[4]. The presence of the robust O-H stretch validates that the hydroxyl group remained unreacted, confirming the high chemoselectivity of the ethoxycarbonylphthalimide for the primary amine.

-

References

-

Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, ACS Publications. 1

-

European Patent Office. "Rho KINASE INHIBITORS - EP 1403255 A1." Google Patents. 4

-

Volcho, K. P., et al. "Synthesis of 1,3-Oxazine Derivatives Based on (–)-Isopulegol using the Ritter Reaction and Study of their Analgesic Activity." ResearchGate. 2

-

Bernáth, G., et al. "Stereochemical studies on 1,3-difunctional cyclopentane, cyclohexane and cycloheptane derivatives." Acta Phys. Chem. Szeged. 3

Sources

Chapter 1: Foundational Discoveries - Taming the Cyclohexane Ring

An In-depth Technical Guide to the Discovery and History of Aminocyclohexanol Derivatives

This guide provides a comprehensive exploration of the aminocyclohexanol scaffold, a cornerstone in modern medicinal chemistry. We will journey from its foundational discoveries, rooted in Nobel Prize-winning chemistry, to its current status as a privileged structure in drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a historical account, but a causal analysis of the synthetic strategies that have defined its evolution.

The story of aminocyclohexanols begins not with the amino alcohol itself, but with the fundamental challenge of controlling the six-carbon cycloalkane ring. The industrial and scientific utility of the cyclohexane core was unlocked by the pioneering work of Paul Sabatier, who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds using finely divided metals.[1][2]

Around 1901, Sabatier and Senderens demonstrated that phenol could be catalytically hydrogenated to produce cyclohexanol.[3][4] This breakthrough provided a reliable pathway from abundant aromatic feedstocks to saturated cyclic alcohols, laying the groundwork for all subsequent derivatives.[5] The initial industrial impetus for this chemistry was the production of nylon, which requires cyclohexanol and cyclohexanone as precursors to adipic acid and caprolactam.[5][6][7]

The introduction of the amino group presented the next significant hurdle. Early approaches focused on the hydrogenation of aminophenols or their more stable acetylated forms, such as p-acetamidophenol (paracetamol).[8][9] However, these hydrogenations invariably produced a mixture of cis and trans stereoisomers. A 1939 report by Ferber and Brückner highlighted these early efforts.[8] The critical challenge for early chemists was not just forming the aminocyclohexanol, but separating these isomers, which often possess vastly different physical properties and, as would be discovered later, biological activities. The primary method available was fractional crystallization, a laborious process of repeated dissolution and precipitation to isolate the desired isomer from the mixture.[8][9]

Chapter 2: The Stereochemical Imperative - From Mixtures to Enantiopure Scaffolds

The three-dimensional arrangement of the amino and hydroxyl groups (stereochemistry) is paramount. The specific orientation of these functional groups dictates how a drug molecule interacts with its biological target, influencing efficacy and minimizing off-target side effects. The trans configuration, in particular, provides significant stereochemical stability, making it a highly desirable feature in drug design.[10] This necessity drove the evolution of synthetic methods from separating mixtures to designing reactions that create only the desired isomer.

Part A: Chemical Resolutions and Asymmetric Synthesis